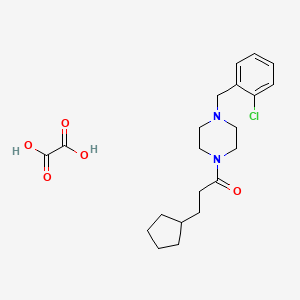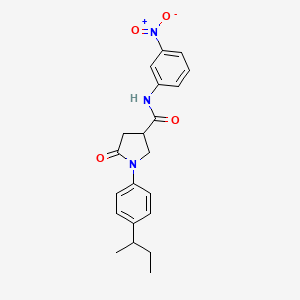
5-(dimethylsulfonio)-3-(4-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinolate
Descripción general
Descripción
The compound is a fluorophenyl-based pyrimidinolate derivative with potential applications in various chemical and biological contexts.
Synthesis Analysis
The synthesis of similar fluorophenyl pyrimidinolates involves condensation reactions and cyclization processes. For instance, Liu et al. (2016) describe the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide, using condensation of dimethylamine with a pyrazolopyrimidine intermediate (Liu et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, such as NMR spectroscopy and X-ray diffraction, helps in determining the detailed structure of the compound. Martins et al. (1998) utilized NMR and X-ray diffraction for a structurally related compound, providing insights into its stereochemistry and molecular conformations (Martins et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinolates often include acylation, cyclocondensation, and interactions with various aldehydes. Elmuradov et al. (2011) synthesized derivatives of pyrimidinolates by reacting them with aromatic aldehydes and furfural in the presence of NaOH, showcasing the compound's reactivity and potential for derivatization (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, like melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The work by Ivachtchenko et al. (2011) on similar pyrazolopyrimidines provides insights into their physicochemical characteristics, highlighting the impact of molecular structure on these properties (Ivachtchenko et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, stability, and functional group behavior, is essential. The synthesis and reactivity studies by Haynes and Swigor (1994) on a related fluoropyrimidinol compound illustrate these aspects (Haynes & Swigor, 1994).
Propiedades
IUPAC Name |
5-(dimethyl-λ4-sulfanylidene)-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-19(2)9-10(16)14-12(18)15(11(9)17)8-5-3-7(13)4-6-8/h3-6H,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTATWZBGUKERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7117909 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-{1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4015069.png)
![3-(2-chlorophenyl)-2-[4-(dimethylamino)-3-nitrophenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015078.png)

![N-{2-[4-(2-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4015091.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone](/img/structure/B4015099.png)
![1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4015105.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4015112.png)
![1-(4-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4015118.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4015122.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015138.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4015146.png)
![2,2'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-4,1-phenyleneoxy)]diacetamide](/img/structure/B4015153.png)

![5-[4-(benzyloxy)benzylidene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4015167.png)